molecular formula C20H17NO3S2 B3290798 7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde CAS No. 868152-97-0

7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde

Cat. No.: B3290798
CAS No.: 868152-97-0
M. Wt: 383.5 g/mol
InChI Key: PJVCFMWHRGYLTG-UHFFFAOYSA-N
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Description

This compound, referred to as Les-1895 in , is a thiopyrano[2,3-d]thiazole derivative featuring a benzyloxy-substituted phenyl group at position 7 and a carbaldehyde moiety at position 4. Its synthesis involves a [4+2]-cyclocondensation reaction between 5-(4-benzyloxyphenyl)-4-thioxothiazolidinone-2 (heterodiene) and acrolein (dienophile) in glacial acetic acid with hydroquinone catalysis . Thiopyrano[2,3-d]thiazoles are recognized for their fused bicyclic structure, which confers rigidity and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

2-oxo-7-(4-phenylmethoxyphenyl)-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c22-10-15-12-25-19-18(26-20(23)21-19)17(15)14-6-8-16(9-7-14)24-11-13-4-2-1-3-5-13/h1-10,15,17H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCFMWHRGYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(S1)NC(=O)S2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde is a member of the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiopyrano-thiazole core with a benzyloxy phenyl substituent. The presence of multiple functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC20H19N1O3S1
Molecular Weight367.43 g/mol
CAS Number[Not available]
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiopyrano structures. For instance, derivatives similar to the target compound have shown significant cytotoxic activity against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The cytotoxicity is often attributed to the thiazole ring's ability to interact with cellular targets.

Case Study:
In a study evaluating the cytotoxic effects of synthesized thiazole derivatives, it was found that those with electron-donating groups at specific positions exhibited enhanced activity. For example, compounds with a methyl group at the para position of the phenyl ring showed improved cytotoxicity compared to their counterparts lacking this substitution .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus (G+)15.62 µg/mL
Compound BEscherichia coli (G-)31.25 µg/mL
Compound CCandida albicans7.81 µg/mL

In particular, compounds structurally similar to This compound have shown promising results against Candida species, indicating potential for antifungal applications .

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of TNF-alpha production in macrophages .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

  • Thiazole Ring Presence: Essential for maintaining biological activity.
  • Substituents on Phenyl Ring: Electron-donating groups enhance activity; however, steric hindrance can reduce efficacy.
  • Positioning of Functional Groups: The specific arrangement of substituents significantly influences interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Les-1895 and Analogous Compounds

Compound Name Position 7 Substituent Position 6 Substituent Key Features
Les-1895 4-(Benzyloxy)phenyl Carbaldehyde Benzyloxy enhances lipophilicity; aldehyde enables Schiff base formation
7-Phenyl-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde Phenyl Carbaldehyde Simpler phenyl group; moderate antimitotic activity (GI₅₀ = 1.26 µM)
rel-(5R,6S,7S)-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-...-thiazol-6-yl]acetic acid 4-Chlorophenyl, 4-methoxyphenyl Oxoacetic acid Chloro and methoxy groups enhance anti-inflammatory activity (comparable to diclofenac)
Ethyl 7-(1,3-Diphenyl-1H-pyrazol-4-yl)-...-6-carboxylate (7f) Pyrazole hybrid Ethyl carboxylate Pyrazole hybrid improves carbonic anhydrase inhibition
4-((6R,7S)-6-Formyl-2-oxo-...-thiopyrano[2,3-d]thiazol-7-yl)phenyl benzoate (7cb) Benzoate ester Carbaldehyde Benzoate ester enhances antiviral activity (EBV inhibition)

Stereochemical and Conformational Influences

The stereochemistry at positions 5, 6, and 7 significantly impacts bioactivity. For example:

  • Cis-axial–axial orientation of H atoms at C-25 and C-27 in pyrazole hybrids enhances binding to carbonic anhydrase isoforms .
  • Axial positioning of the C-10 hydrogen optimizes interactions with tubulin in antimitotic analogs .
  • Les-1895’s stereochemistry is unspecified in , but enantiopure derivatives (e.g., rel-(5R,6S,7S) in ) show superior activity, suggesting chirality is critical .

Research Findings and Implications

Anti-inflammatory Potential: The 4-chloro-4-methoxy analog (3d) exhibits COX-2 inhibition comparable to diclofenac, highlighting the role of electron-withdrawing groups in anti-inflammatory activity .

Anticancer Activity : The 7-phenyl-carbaldehyde derivative (116) shows potent antimitotic effects, while Les-1895’s benzyloxy group may improve blood-brain barrier penetration for CNS malignancies .

Antiviral Applications : Ethoxy and benzoate substituents (7ca, 7cb) demonstrate selective inhibition of HCV and EBV, likely due to enhanced hydrophobic interactions with viral enzymes .

Q & A

Q. What synthetic methodologies are most effective for preparing 7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde?

The compound is synthesized via a [4+2]-cyclocondensation reaction between 5-(4-benzyloxyphenyl)-4-thioxothiazolidinone-2 (heterodiene) and acrolein (dienophile) under reflux in glacial acetic acid with catalytic hydroquinone. This method achieves moderate-to-high yields (~70–85%) and is optimized for regioselectivity. Reaction monitoring via TLC and purification by recrystallization are recommended .

Q. How can structural characterization of this compound be rigorously validated?

Employ a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^13C NMR to confirm regiochemistry and substituent positions.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray crystallography : To resolve stereochemical ambiguities, if applicable. Comparative analysis with structurally related thiopyrano[2,3-d]thiazoles (e.g., Les-1895 derivatives) is advised to cross-verify assignments .

Q. What preliminary biological screening approaches are suitable for this compound?

Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., HEK-293) to assess selectivity. Use MTT assays for cytotoxicity profiling. For anti-inflammatory activity, compare inhibition of COX-2 or TNF-α to reference drugs like diclofenac .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like carbonic anhydrase IX (anticancer) or COX-2 (anti-inflammatory).
  • DFT calculations : Gaussian 9.0 can model reaction intermediates (e.g., cyclocondensation transition states) to refine synthetic pathways .
  • QSAR : Correlate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with observed bioactivity to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., consistent cell passage numbers, serum-free conditions).
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions.
  • Metabolic stability assays : Assess cytochrome P450 metabolism to rule out false negatives due to rapid degradation .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Core modifications : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Hybridization : Fuse with pyrazole or triazole moieties (e.g., ethyl 7-(1,3-diphenyl-1H-pyrazol-4-yl) derivatives) to enhance target engagement .
  • Bioisosteric replacement : Substitute the carbaldehyde group with carboxylic acid or nitrile to modulate solubility and binding .

Q. What experimental designs are critical for scaling up synthesis without compromising yield?

  • Catalyst screening : Test alternatives to hydroquinone (e.g., TEMPO) for improved cyclization efficiency.
  • Solvent optimization : Replace glacial acetic acid with greener solvents (e.g., ethanol/water mixtures) under microwave-assisted conditions.
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Methodological Considerations

Q. How should researchers design controlled studies to evaluate synergistic effects with existing therapeutics?

  • Combination index (CI) : Calculate using the Chou-Talalay method in paired assays (e.g., cisplatin + thiopyrano-thiazole derivative).
  • Mechanistic studies : Perform RNA-seq or proteomics to identify pathways altered by combination therapy .

Q. What analytical techniques are essential for detecting degradation products or impurities?

  • HPLC-MS/MS : Quantify major impurities (>0.1%) using reverse-phase C18 columns.
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify stability liabilities .

Q. How can researchers address solubility challenges in pharmacokinetic studies?

  • Prodrug design : Convert the carbaldehyde to a Schiff base or PEGylated derivative.
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde
Reactant of Route 2
7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde

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